Amlo-DP-2

Description

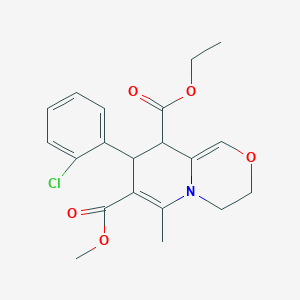

Structure

3D Structure

Properties

Molecular Formula |

C20H22ClNO5 |

|---|---|

Molecular Weight |

391.8 g/mol |

IUPAC Name |

9-O-ethyl 7-O-methyl 8-(2-chlorophenyl)-6-methyl-3,4,8,9-tetrahydropyrido[2,1-c][1,4]oxazine-7,9-dicarboxylate |

InChI |

InChI=1S/C20H22ClNO5/c1-4-27-20(24)18-15-11-26-10-9-22(15)12(2)16(19(23)25-3)17(18)13-7-5-6-8-14(13)21/h5-8,11,17-18H,4,9-10H2,1-3H3 |

InChI Key |

ZSTBMZXEAQASBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(C(=C(N2C1=COCC2)C)C(=O)OC)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Structural Elucidation and Characterization of Amlo Dp 2

Historical Perspectives on the Identification of Amlodipine (B1666008) Degradants

The study of Amlodipine degradation products has evolved significantly with advancements in analytical chemistry and regulatory expectations. Initial efforts, guided by pharmacopeial standards, focused on identifying and controlling major known impurities, such as the oxidative aromatization product, Amlodipine Impurity D. lcms.cz This pyridine (B92270) derivative was a known and primary degradant formed under oxidative and photolytic conditions. lcms.cz

The implementation of International Conference on Harmonisation (ICH) guidelines mandated more rigorous forced degradation studies to understand the intrinsic stability of drug substances. lcms.cz This spurred comprehensive investigations into the behavior of Amlodipine under a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. lcms.czresearchgate.net The widespread adoption of hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), proved pivotal. These methods allowed for the separation, detection, and preliminary identification of numerous, often co-eluting, degradation products formed under different stress scenarios. lcms.cz Early LC-MS/MS studies successfully identified major degradation pathways and product ions, providing foundational knowledge for subsequent, more detailed structural work. lcms.cz As technology progressed to high-resolution mass spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR), researchers gained the ability to isolate and definitively elucidate the structures of novel and minor impurities, such as the complex cyclized product Amlo-DP-2. researchgate.netnih.gov

Methodologies for the Structural Elucidation of Amlo-DP-2

The definitive structural determination of Amlo-DP-2, specifically the benzo[b][1,4]oxazine derivative, was accomplished through a combination of chromatographic separation and spectroscopic analysis. The impurity was first detected during accelerated stability studies (40 °C/75% RH) of Amlodipine maleate (B1232345) using reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.net Following its detection, the impurity was isolated from the degradation mixture using preparative HPLC to obtain a sufficient quantity for comprehensive spectroscopic characterization. researchgate.net The subsequent structural analysis relied on a suite of advanced analytical techniques. researchgate.netnih.gov

NMR spectroscopy was instrumental in elucidating the cyclic structure of Amlo-DP-2. Both ¹H and ¹³C NMR spectra were recorded for the isolated impurity and compared against the spectra of the parent Amlodipine molecule. researchgate.net

A critical observation in the ¹H NMR spectrum of the impurity was the absence of the characteristic broad singlet for the N-H proton of the dihydropyridine (B1217469) ring, which is present in the spectrum of Amlodipine. researchgate.net This strongly suggested that the nitrogen atom had participated in a chemical reaction, consistent with an intramolecular cyclization. Furthermore, the signals corresponding to the aminoethoxy side chain in Amlodipine were significantly altered, replaced by new signals indicative of the formation of the 1,4-oxazine ring. researchgate.net The detailed assignments confirmed the proposed structure of 5-ethyl-7-methyl-6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5,7-dicarboxylate. researchgate.net

Below are the detailed NMR assignments for the impurity. researchgate.net

| Position | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Atom Type |

|---|---|---|---|

| 4 | 5.12 (d, 1.1) | 35.4 | CH |

| 5 | 3.05 (d, 1.0) | 50.5 | CH |

| 6 | - | 113.5 | C |

| 8 | 4.82 (d, 15.5) | 142.3 | C |

| 9 | 3.41, 3.57 (m, m) | 63.5 | CH₂ |

| 11 | 3.54 (m) | 58.7 | CH₂ |

| 12 (CH₂) | 4.08 (q, 7.1) | 59.7 | CH₂ |

| 12 (CH₃) | 1.21 (t, 7.1) | 14.3 | CH₃ |

| 14 (CH₃) | 3.55 (s) | 51.0 | CH₃ |

| 15 (CH₃) | 2.35 (s) | 18.9 | CH₃ |

| 1', 2', 6' | - | 133.0, 132.8, 130.4 | C |

| 3' | 7.34 (m) | 129.5 | CH |

| 4' | 7.14 (m) | 128.8 | CH |

| 5' | 7.07 (m) | 126.8 | CH |

Mass spectrometry (MS) provided crucial confirmation of the molecular weight and elemental composition of Amlo-DP-2 and offered insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) analysis showed a protonated molecular ion ([M+H]⁺) at an m/z of 392.2, which corresponds to the molecular formula C₂₀H₂₂ClNO₅. researchgate.net The isotopic pattern of this ion clearly showed the presence of a single chlorine atom, further corroborating the proposed formula. researchgate.net

Tandem mass spectrometry (MS/MS) was used to study the fragmentation pathways. The fragmentation of the m/z 392.2 ion was distinct and supported the proposed benzoxazine (B1645224) structure. It is noteworthy that other studies have identified a different Amlodipine degradant (termed AM2) which also has an m/z of approximately 392 but exhibits a completely different MS/MS fragmentation pattern, underscoring the power of this technique in distinguishing between isomers. nih.gov

The table below summarizes the key mass spectrometric data for the benzoxazine derivative. researchgate.net

| Ion | m/z (Observed) | Description |

|---|---|---|

| [M+H]⁺ | 392.2 | Protonated molecular ion |

| Fragment 1 | 360.2 | Loss of CH₃OH from the methoxycarbonyl group |

| Fragment 2 | 346.5 | Loss of C₂H₅OH from the ethoxycarbonyl group |

| Fragment 3 | 318.1 | Further fragmentation |

| Fragment 4 | 286.2 | Further fragmentation |

Vibrational spectroscopy, specifically Fourier Transform Infrared (FTIR) spectroscopy, provided complementary data for the structural confirmation of Amlo-DP-2. The IR spectrum of the isolated impurity was notable for the absence of the N-H stretching vibration that is characteristic of the parent Amlodipine molecule, further confirming the participation of the secondary amine in the cyclization reaction. researchgate.net The spectrum did show characteristic absorption bands for the remaining functional groups, including C=O stretching for the two ester groups, C-O-C stretching vibrations for the ether linkage and ester groups, and aromatic C-H bending. researchgate.netresearchgate.net

Electronic (UV-Vis) spectroscopy is commonly used in the analysis of Amlodipine and its impurities, with a typical maximum absorbance observed around 238 nm. nih.gov While specific UV-Vis spectral data for isolated Amlo-DP-2 is not detailed in the literature, its detection during HPLC analysis relies on its chromophoric properties in this region.

Stereochemical Considerations and Isomeric Forms of Amlo-DP-2

The stereochemistry of Amlo-DP-2 is inherently complex. The parent drug, Amlodipine, is a chiral molecule and is used clinically as a racemic mixture of its (S)- and (R)-enantiomers. nih.gov The intramolecular cyclization reaction that forms the benzoxazine ring of Amlo-DP-2 involves the original chiral center at position 4 of the dihydropyridine ring and creates new stereocenters within the newly formed ring system.

Consequently, the degradation of racemic Amlodipine is expected to produce Amlo-DP-2 as a complex mixture of multiple stereoisomers (diastereomers and enantiomers). The characterization data reported in the literature for the isolated impurity corresponds to this mixture of isomers. researchgate.net While analytical methods such as chiral HPLC have been developed for the separation of Amlodipine enantiomers and other chiral impurities, specific studies detailing the separation, isolation, and individual characterization of the distinct stereoisomers of Amlo-DP-2 are not extensively reported. nih.govnih.gov One study on a different novel acid degradation product of Amlodipine, which also possesses a complex cyclic structure, confirmed the presence of a racemic mixture via polarimetry and chiral HPLC, suggesting a similar isomeric complexity for Amlo-DP-2. nih.gov

Derivatization Strategies for Enhanced Amlo-DP-2 Characterization

Derivatization is a chemical modification technique sometimes employed to improve the analytical properties of a molecule, such as its volatility for gas chromatography, its chromatographic retention, or its detectability (e.g., by adding a fluorescent tag). For the parent drug Amlodipine, derivatization strategies have been reported, particularly for its quantification in biological matrices. For instance, Amlodipine has been derivatized with 4-chloro-7-nitrobenzofurazan (B127121) to enable sensitive fluorescence detection in human serum. indexcopernicus.com Another approach involves derivatization with 2-hydroxynaphthaldehyde for spectrophotometric determination. researchgate.net

However, in the context of the structural elucidation and characterization of the degradation product Amlo-DP-2, there is no evidence in the reviewed scientific literature of derivatization strategies being employed. The impurity has been successfully isolated and characterized directly using modern analytical techniques like multi-dimensional NMR and high-resolution LC-MS/MS, which provide sufficient structural information without the need for chemical modification. researchgate.net

Mechanistic Studies on the Formation of Amlo Dp 2 from Amlodipine

Investigation of Thermal Degradation Pathways Leading to Amlo-DP-2

Forced degradation studies indicate that Amlodipine (B1666008) is relatively stable under thermal stress. lcms.czulisboa.pt Research subjecting Amlodipine Besylate to temperatures of 80°C for up to 48 hours found no major impurity formation. lcms.cz Separate studies on the thermal degradation of the amlodipine base (as opposed to the besylate salt) showed that it undergoes intramolecular reactions to form unique cyclic products, which are structurally different from the common hydrolytic or oxidative degradants. nih.gov While some degradation of Amlodipine has been observed upon heat exposure in certain formulations, thermal stress is not considered a primary pathway for the genesis of Amlo-DP-2. jsirjournal.com The main products of high-temperature thermal decomposition are reported to be gases such as ammonia, methanol, and carbon dioxide, rather than specific, structurally related impurities. semanticscholar.org

Due to the negligible amount of Amlo-DP-2 formed during thermal stress tests, detailed kinetic analysis of its formation under these conditions is not available in the current body of scientific literature. Studies have focused on pathways where its formation is more prominent. lcms.cznih.gov

The generation rate of Amlo-DP-2 is not significantly influenced by temperature alone, as thermal degradation does not appear to be a direct or major pathway for its formation. lcms.czulisboa.pt

Photodegradation Mechanisms Contributing to Amlo-DP-2 Production

Photodegradation is the most significant pathway for the formation of Amlo-DP-2. researchgate.netnih.gov The mechanism is a multi-step process that begins with the photo-aromatization of the dihydropyridine (B1217469) ring in the Amlodipine molecule. nih.govnih.govresearchgate.net

The proposed pathway is as follows:

Formation of Pyridine (B92270) Derivative (AML 1): The initial and primary step in the photodegradation of Amlodipine is the aromatization of the dihydropyridine moiety. nih.govresearchgate.net This reaction, which can proceed through a radical cation intermediate, forms the pyridine derivative of Amlodipine (m/z 407.1385), a compound identified as AML 1 or Impurity D. researchgate.netnih.gov This product is the direct precursor to Amlo-DP-2.

Formation of Amlo-DP-2 (AML 2): Following the formation of the pyridine derivative, Amlo-DP-2 (m/z 389.1722) is generated. Its formation is postulated to occur from the precursor AML 1 through the loss of a chlorine atom and subsequent hydroxylation of the benzene ring. researchgate.net This transformation is believed to be facilitated by hydroxyl radicals present in the aqueous environment under photolytic conditions. researchgate.net

| Condition | Matrix | Rate Constant (k) | Half-life (t1/2) | Source |

|---|---|---|---|---|

| Xenon Lamp | River Water | 0.08 min-1 | 8.8 min | plos.org |

| Solar Radiation | River Water | 2.66 day-1 | 0.3 days | researchgate.net |

Oxidative Degradation Pathways and Amlo-DP-2 Genesis

Oxidative stress, typically induced using hydrogen peroxide (H2O2), is a well-documented pathway for Amlodipine degradation. lcms.czresearchgate.net However, this pathway selectively yields the pyridine derivative of Amlodipine (Impurity D), which is the precursor to Amlo-DP-2. lcms.czulisboa.pt Studies show that under conditions with 3% H2O2 at 80°C, Amlodipine degrades significantly to form this pyridine derivative. researchgate.net The subsequent hydroxylation step to form Amlo-DP-2 is not reported as a major outcome of these specific oxidative tests, indicating that this transformation requires conditions typically found during photolysis in an aqueous medium. researchgate.net

| Stress Condition | Primary Degradation Product(s) | Formation of Amlo-DP-2 | Source |

|---|---|---|---|

| Thermal (80°C) | No major impurities / Cyclic products | Not observed | lcms.cznih.gov |

| Acid Hydrolysis (HCl, 80°C) | Pyridine Derivative (Impurity D) | Not observed | researchgate.net |

| Alkaline Hydrolysis (NaOH, 80°C) | Ester hydrolysis products / Complete degradation | Not observed | ulisboa.ptscribd.com |

| Oxidation (H2O2, 80°C) | Pyridine Derivative (Impurity D) | Not observed | lcms.czresearchgate.net |

| Photolysis (Xenon/Solar) | Pyridine Derivative (AML 1), Amlo-DP-2 (AML 2) | Observed | researchgate.netnih.gov |

Catalysis and Promoters in Amlo-DP-2 Formation

While specific catalysts for the formation of Amlo-DP-2 are not explicitly identified, several factors act as promoters for the degradation pathways leading to its genesis.

Light: Ultraviolet and solar radiation are the primary promoters for the entire pathway, initiating the aromatization of the dihydropyridine ring and facilitating the subsequent hydroxylation. nih.govnih.gov

Aqueous Environment: The presence of water is crucial, particularly for the second step of the photodegradation pathway, as it is the source of hydroxyl radicals under photolysis that are believed to cause the hydroxylation of the precursor molecule to form Amlo-DP-2. researchgate.net

pH: The pH of the solution can influence the rate and type of degradation products formed, especially during photodegradation, where different photoproducts have been observed to form preferentially in acidic or basic conditions. nih.gov

Oxidizing Agents and Acids: While not directly forming Amlo-DP-2, oxidizing agents (like H2O2) and acids act as strong promoters for the formation of its direct precursor, the pyridine derivative. lcms.czresearchgate.net

Table of Compounds

| Name Mentioned in Article | Systematic Name / Description |

| Amlodipine | 3-ethyl 5-methyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Amlo-DP-2 (AML 2) | Hydroxylated pyridine derivative of amlodipine |

| Impurity D (AML 1) | 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (Pyridine derivative of amlodipine) |

| AMLDEG-I, II, III | Intramolecular thermal cyclization products of amlodipine base |

| Impurity F | Amlodipine acid impurity (hydrolyzed ethyl-ester) |

| AML 12 | Amlodipine derivative after hydrolysis of ethyl ester |

Proposed Reaction Intermediates in Amlo-DP-2 Synthetic and Degradative Routes

Detailed mechanistic studies on the formation of Amlo-DP-2 are not extensively reported in publicly available literature. However, based on the chemical structure of Amlo-DP-2 and general knowledge of amlodipine chemistry, plausible synthetic and degradative pathways involving key reaction intermediates can be proposed.

Synthetic Route:

A likely synthetic route for Amlo-DP-2 involves a variation of the Hantzsch pyridine synthesis, a common method for producing dihydropyridine derivatives like amlodipine. A patent describing the synthesis of amlodipine degradation impurities outlines a general multi-step process that can be adapted to propose a pathway for Amlo-DP-2.

The key steps and proposed intermediates are as follows:

Formation of an Enamine Intermediate (Compound 1): The synthesis would likely begin with the reaction of an appropriate acetoacetic ester derivative (SM1) with an ammonia source, such as ammonia water or ammonium (B1175870) chloride, in a lower alcohol solvent (e.g., methanol, ethanol). This step forms a crucial enamine intermediate. For the synthesis of Amlo-DP-2, the starting material would be a modified acetoacetate (B1235776) containing the morpholine ether moiety.

Hantzsch Condensation: The enamine intermediate (Compound 1) would then undergo a Hantzsch condensation reaction. This involves a multi-component reaction with an aldehyde (o-chlorobenzaldehyde, SM3) and another β-ketoester (SM2). This reaction is typically carried out in a low-boiling-point organic solvent. The condensation and subsequent cyclization and dehydration steps lead to the formation of the dihydropyridine ring, which is central to the structure of amlodipine and its derivatives.

Formation of the Dihydropyridine Core (Compound 2): The outcome of the Hantzsch reaction is a dihydropyridine derivative (Compound 2) that contains the basic framework of Amlo-DP-2.

Deprotection and Cyclization: Following the formation of the dihydropyridine ring, subsequent deprotection and intramolecular cyclization steps would be necessary to form the fused tetrahydropyridooxazine ring system characteristic of Amlo-DP-2. The specific protecting groups and reagents for their removal would be chosen to facilitate this cyclization.

Degradative Route:

The formation of Amlo-DP-2 as a degradation product of amlodipine would likely occur under specific stress conditions, such as acidic or oxidative environments. While specific studies detailing this transformation are scarce, a plausible mechanism can be postulated.

Forced degradation studies on amlodipine have shown that it is susceptible to degradation in both acidic and alkaline conditions. One study on the acid degradation of amlodipine besylate identified a novel impurity characterized as a tetrahydro-2H-benzo[b]oxazine derivative, indicating that intramolecular cyclization reactions are possible under such conditions.

A proposed degradative pathway for the formation of Amlo-DP-2 could involve the following intermediates:

Protonation and Hydrolysis: Under acidic conditions, the primary amino group of the aminoethoxy side chain of amlodipine could be protonated. This could be followed by hydrolysis of one of the ester groups.

Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack from the oxygen of the ethoxy side chain onto a suitable electrophilic site on the dihydropyridine ring or a modified side chain could initiate the formation of the oxazine ring.

Rearrangement and Dehydration: A series of rearrangements and dehydration steps would then lead to the stable tetrahydropyridooxazine fused ring system of Amlo-DP-2.

It is important to note that these proposed pathways are based on general chemical principles and analogous reactions reported for amlodipine and related compounds. Further detailed mechanistic studies, including the isolation and characterization of intermediates, would be necessary to definitively elucidate the precise formation routes of Amlo-DP-2.

Synthetic Chemistry and Methodologies for Amlo Dp 2 Reference Material Production

Design and Optimization of Synthetic Routes for Amlo-DP-2

The design of a synthetic route for Amlo-DP-2, a dihydropyridine (B1217469) derivative, is principally guided by the well-established Hantzsch pyridine (B92270) synthesis. This classical multicomponent reaction offers a convergent and efficient approach to the dihydropyridine core structure of Amlo-DP-2. The primary starting materials for this synthesis are an aldehyde (2-chlorobenzaldehyde), a β-ketoester (methyl acetoacetate (B1235776) or ethyl acetoacetate), and a source of ammonia.

The optimization of this synthetic route focuses on several key aspects to maximize yield and purity while minimizing the formation of side products. These include the selection of appropriate starting materials, the choice of solvent, and the optimization of reaction conditions such as temperature and reaction time. For instance, the use of methyl acetoacetate leads to the formation of the dimethyl ester analogue of the dihydropyridine ring.

| Parameter | Range/Options | Optimal Condition | Rationale |

| Aldehyde | 2-chlorobenzaldehyde | 2-chlorobenzaldehyde | Key structural component of Amlo-DP-2. |

| β-Ketoester | Methyl acetoacetate, Ethyl acetoacetate | Methyl acetoacetate | Leads to the desired dimethyl ester functionality. |

| Ammonia Source | Ammonia water, Ammonium (B1175870) chloride, Ammonium acetate (B1210297) | Ammonium acetate | Provides the nitrogen atom for the dihydropyridine ring and acts as a catalyst. japsonline.com |

| Solvent | Methanol, Ethanol, Propanol, Isopropanol | 2-propanol | Affects solubility of reactants and reaction rate. japsonline.comgoogle.com |

Chemical Transformation Strategies for Amlo-DP-2 Synthesis

The core chemical transformation in the synthesis of Amlo-DP-2 is the Hantzsch condensation. This reaction proceeds through a series of intermediates, including the formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation of the aldehyde with the β-ketoester. These intermediates then combine and cyclize to form the dihydropyridine ring.

The optimization of reaction conditions is paramount for the successful synthesis of Amlo-DP-2 with high yield and purity. Key parameters that are typically optimized include temperature, reaction time, and the stoichiometry of the reactants.

For the Hantzsch synthesis of a closely related amlodipine (B1666008) impurity, the reaction is often carried out at elevated temperatures to drive the reaction to completion. A common condition involves heating the reaction mixture under reflux. japsonline.comjapsonline.com The reaction time is also a critical parameter, with typical durations ranging from several hours to overnight to ensure the complete consumption of the starting materials. japsonline.comjapsonline.com

| Parameter | Range | Optimal Value | Impact on Synthesis |

| Temperature | Room Temperature - 100°C | 85°C (Reflux in 2-propanol) | Higher temperatures increase the reaction rate. japsonline.comjapsonline.com |

| Reaction Time | 2 - 24 hours | Approximately 10 hours | Sufficient time is required for the reaction to go to completion. japsonline.comjapsonline.com |

| Reactant Stoichiometry | 1:2:1 to 1:2.5:1.2 (Aldehyde:β-Ketoester:Ammonia Source) | Optimized for minimal side products | Affects the yield and purity of the final product. |

While the Hantzsch synthesis can proceed without an external catalyst, particularly when using ammonium acetate which also acts as a catalyst, the efficiency of the reaction can be enhanced through the use of specific catalysts. japsonline.com In some variations of dihydropyridine synthesis, palladium or platinum complexes have been explored, though these are more common in subsequent modifications of the dihydropyridine ring rather than its initial formation. researchgate.netnih.gov

For the primary synthesis of the dihydropyridine core of Amlo-DP-2, the focus remains on optimizing the conditions of the uncatalyzed or ammonium acetate-catalyzed Hantzsch reaction to achieve high efficiency. The efficiency is not only measured by the chemical yield but also by the purity of the crude product before purification, as a cleaner initial reaction simplifies the subsequent isolation and purification steps.

Isolation and Purification Techniques for Synthetic Amlo-DP-2

The isolation and purification of Amlo-DP-2 from the reaction mixture are critical steps to obtain a reference material of high purity. The choice of purification technique depends on the physical properties of Amlo-DP-2 and the nature of the impurities present.

Chromatography is a powerful technique for the purification of pharmaceutical impurities like Amlo-DP-2. nih.govnih.gov Column chromatography using silica (B1680970) gel is a commonly employed method for the purification of dihydropyridine compounds. japsonline.com The selection of the mobile phase is crucial for achieving good separation. A typical mobile phase for the purification of a similar amlodipine impurity is a mixture of a non-polar solvent like dichloromethane (B109758) and a slightly more polar solvent like ethyl acetate. japsonline.com

High-Performance Liquid Chromatography (HPLC) is another valuable tool, particularly for the final purification and for the analysis of the purity of the reference material. researchgate.net Reversed-phase HPLC is often used, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Application |

| Column Chromatography | Silica Gel (63-200 μm) | Dichloromethane:Ethyl Acetate (98:2) | Primary purification of the crude product. japsonline.com |

| HPLC | C18 | Acetonitrile/Water with buffer | Final purity assessment and purification of small quantities. researchgate.netresearchgate.net |

Crystallization is a highly effective method for the final purification of solid compounds like Amlo-DP-2, as it can significantly enhance the purity by removing trace impurities. The process involves dissolving the crude or partially purified product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals.

The choice of solvent is critical for successful crystallization. The ideal solvent should have a high solubility for Amlo-DP-2 at high temperatures and low solubility at low temperatures. A mixture of solvents can also be used to achieve the desired solubility profile. For dihydropyridine compounds, alcohols or mixtures of alcohols and water are often suitable for crystallization. The purity of the crystallized product is typically assessed using techniques like HPLC and Differential Scanning Calorimetry (DSC). japsonline.comresearchgate.net

| Step | Parameter | Description |

| Solvent Selection | Solubility Profile | The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. |

| Dissolution | Temperature | The compound is dissolved in the minimum amount of hot solvent to form a saturated solution. |

| Cooling | Cooling Rate | Slow cooling generally leads to the formation of larger and purer crystals. |

| Isolation | Filtration | The crystals are separated from the mother liquor by filtration. |

| Drying | Temperature and Pressure | The isolated crystals are dried to remove any residual solvent. |

Scalability and Industrial Feasibility of Amlo-DP-2 Synthesis

The synthesis of Amlo-DP-2 for use as a reference standard does not necessitate large-scale industrial production in the same vein as an active pharmaceutical ingredient (API). However, the process must be scalable enough to produce sufficient quantities for initial characterization, distribution to quality control laboratories, and for ongoing stability studies. The industrial feasibility is therefore assessed in terms of reproducibility, cost-effectiveness for the required small quantities, and the ability to control the impurity profile of the final product.

A plausible and common synthetic route for dihydropyridine compounds, including impurities like Amlo-DP-2, is the Hantzsch pyridine synthesis. japsonline.comjapsonline.com This method involves a multi-component reaction that is generally efficient for creating the core dihydropyridine structure. For Amlo-DP-2, this would likely involve the condensation of a substituted benzaldehyde, a β-ketoester, and an enamine.

Key Considerations for Scalability:

Starting Material Availability and Cost: The raw materials for the synthesis must be readily available and economically viable for the production of a reference standard. google.com

Reaction Conditions: Transitioning from a laboratory scale to a pilot or small industrial scale requires careful optimization of reaction parameters such as temperature, pressure, and reaction time to ensure consistent yield and purity. nih.gov

Purification: The purification of the final compound is a critical step. While laboratory-scale synthesis may rely on techniques like column chromatography, scaling up might necessitate the development of more efficient methods such as crystallization to remove unreacted starting materials and side products. japsonline.comnih.gov

Process Safety: The use of potentially hazardous reagents or solvents requires a thorough safety assessment for any scale-up operation. nih.gov

Waste Management: The environmental impact of the synthesis, including solvent waste, must be considered and managed responsibly.

The table below outlines a hypothetical comparison of laboratory-scale versus a scaled-up production of Amlo-DP-2.

| Parameter | Laboratory Scale | Scaled-Up Production |

| Batch Size | Milligrams to grams | Grams to Kilograms |

| Reaction Vessel | Round-bottom flask | Jacketed glass reactor |

| Purification Method | Column Chromatography | Crystallization / Preparative HPLC |

| Process Control | Manual monitoring | Automated process control |

| Yield | Variable | Optimized for consistency |

Challenges in the industrial synthesis of Amlo-DP-2 would likely revolve around achieving the high purity required for a reference standard in a cost-effective manner. The process would need to be robust to ensure batch-to-batch consistency.

Purity Assessment and Certification of Amlo-DP-2 Reference Standards

The qualification of Amlo-DP-2 as a reference standard is a meticulous process governed by international regulatory guidelines from bodies such as the International Council for Harmonisation (ICH) and the World Health Organization (WHO). japsonline.compharmtech.comfda.gov The primary goal is to ensure the identity, purity, and potency of the reference material.

Purity Assessment:

A comprehensive suite of analytical techniques is employed to assess the purity of the Amlo-DP-2 reference standard. The use of orthogonal methods (methods based on different scientific principles) is essential to provide a high degree of confidence in the purity value assigned.

High-Performance Liquid Chromatography (HPLC): This is the cornerstone of purity assessment for pharmaceutical compounds. A validated, stability-indicating HPLC method is used to determine the area percentage of the main peak relative to any impurities. japsonline.comresearchgate.net

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of Amlo-DP-2 and helps in the identification of any co-eluting impurities. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and confirmation of the Amlo-DP-2 molecule. Quantitative NMR (qNMR) can also be used for an absolute purity assessment. google.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, serving as a confirmation of its identity. japsonline.com

Residual Solvent Analysis: Gas Chromatography (GC) is typically used to quantify any residual solvents from the synthesis and purification process. fda.gov

Water Content: Karl Fischer titration is the standard method for determining the water content in the reference material.

Inorganic Impurities: Analysis of sulfated ash can be performed to determine the extent of inorganic impurities.

The following table summarizes the typical analytical methods and their purpose in the purity assessment of an Amlo-DP-2 reference standard.

| Analytical Technique | Purpose | Typical Acceptance Criteria |

| HPLC | Purity determination and quantification of organic impurities | ≥ 99.5% |

| LC-MS | Identity confirmation and impurity identification | Consistent with the expected molecular weight |

| ¹H and ¹³C NMR | Structural confirmation | Spectrum conforms to the proposed structure |

| IR Spectroscopy | Functional group analysis and identity confirmation | Spectrum conforms to that of a reference |

| GC | Quantification of residual solvents | Within ICH limits |

| Karl Fischer Titration | Water content determination | Report value |

| Sulfated Ash | Determination of inorganic impurities | ≤ 0.1% |

Certification of Reference Standards:

Once the purity of a batch of Amlo-DP-2 has been thoroughly assessed, it can be certified as a reference standard. The certification process involves:

Comprehensive Characterization: The complete analytical data package is compiled.

Certificate of Analysis (CoA): A formal document is issued that details the identity, purity, and other critical properties of the reference standard. daicelpharmastandards.comnih.gov The CoA will include the batch number, storage conditions, and a retest or expiry date. nih.gov

Traceability: The purity value is often established by comparison to a primary standard from a pharmacopeia (e.g., USP, Ph. Eur.) if available, or through rigorous characterization for in-house primary standards. who.int

Stability Studies: The stability of the reference standard is monitored over time under defined storage conditions to establish a valid shelf-life. pharmtech.com

The certified Amlo-DP-2 reference standard is then used by pharmaceutical manufacturers to accurately identify and quantify this impurity in their amlodipine drug substance and product, ensuring the safety and quality of the final medicinal product. usp.org

Advanced Analytical Methodologies for Amlo Dp 2 Detection and Quantification in Complex Matrices

Development of High-Performance Liquid Chromatography (HPLC) Methods for Amlo-DP-2

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile or thermally labile compounds like Amlo-DP-2. Its versatility allows for various separation modes, tailored to the specific physicochemical properties of the analyte and the matrix.

Reversed-Phase HPLC Method Optimization for Amlo-DP-2

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds such as Amlodipine (B1666008) and its related substances. The separation is achieved on a nonpolar stationary phase (typically C18 or C8) with a polar mobile phase. Method optimization involves adjusting mobile phase composition, pH, flow rate, and column temperature to achieve optimal resolution, peak shape, and analysis time for Amlo-DP-2.

Several studies have established RP-HPLC methods for Amlodipine and its related compounds, the principles of which are directly applicable to Amlo-DP-2. A typical method utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate or acetate (B1210297) buffer). psnnjp.orgjaper.in The pH of the mobile phase is a critical parameter, often adjusted to around 3.0 with phosphoric acid to ensure the analyte is in a suitable ionic state for optimal retention and peak symmetry. japer.ineijppr.com Detection is commonly performed using a UV detector, with wavelengths set around 237-240 nm, where the dihydropyridine (B1217469) structure exhibits strong absorbance. eijppr.comresearchgate.net The flow rate is generally maintained around 1.0 to 1.2 mL/min. psnnjp.orgeijppr.com

The robustness of these methods is evaluated by intentionally varying parameters such as mobile phase composition, pH, flow rate, and column temperature to ensure the method remains reliable under slight variations. nih.govnih.gov The validation of these methods typically demonstrates good linearity over a specified concentration range, with high precision (low relative standard deviation) and accuracy (high percentage recovery). eijppr.comresearchgate.net

Table 1: Example Parameters for Reversed-Phase HPLC Analysis of Amlo-DP-2 This table is a composite of typical parameters from multiple sources.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) psnnjp.org | WATERS C18 (250 mm x 4.6 mm, 5µm) japer.in | Octadecylsilyl silica (B1680970) gel, C18 (150 x 3.9 mm) eijppr.com |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.1) (45:55 v/v) psnnjp.org | Acetonitrile : 70mM KH2PO4 Buffer : Methanol (15:30:55) (pH 3.0) japer.in | Acetonitrile : Methanol : Triethylamine solution (pH 3.0) (15:35:50) eijppr.com |

| Flow Rate | 1.2 mL/min psnnjp.org | 1.0 mL/min japer.in | 1.0 mL/min eijppr.com |

| Detection | UV at 240 nm psnnjp.orgjaper.in | UV at 237 nm eijppr.com | UV at 215 nm nih.govnih.gov |

| Column Temp. | Ambient psnnjp.org | Not Specified | 30°C eijppr.com |

Chiral HPLC for Resolution of Amlo-DP-2 Stereoisomers

Since many pharmaceutical compounds are chiral, their stereoisomers can exhibit different pharmacological and toxicological properties. If Amlo-DP-2 exists as stereoisomers, their separation and individual quantification are crucial. Chiral HPLC is the preferred method for this purpose. Separation can be achieved using either a chiral stationary phase (CSP) or chiral mobile phase additives (CMPAs).

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the chiral separation of Amlodipine and its related compounds. aditum.org For instance, a Chirobiotic V column, based on the macrocyclic glycopeptide antibiotic vancomycin, has demonstrated effective enantioseparation. bohrium.com Optimization of chiral separations involves testing different mobile phase compositions (e.g., methanol with additives like ammonium (B1175870) nitrate), flow rates, and column temperatures to maximize resolution. bohrium.com Another approach involves using dual chiral mobile phase additives, such as sulfobutylether-β-cyclodextrin (SBE-β-CD) and polyethylene glycol (PEG), with a standard achiral C18 column, which can be a flexible and cost-effective alternative to CSPs. rsc.orgresearchgate.net

Table 2: Chiral HPLC Methodologies for Stereoisomer Resolution This table presents examples of chiral separation strategies.

| Method Type | Stationary Phase | Mobile Phase Example | Key Finding |

| Chiral Stationary Phase (CSP) | Chirobiotic V bohrium.com | Methanol and ammonium nitrate (100:0.1, v/v) at 0.5 mL/min bohrium.com | Mobile phase composition and flow rate significantly influence enantioseparation. |

| Chiral Stationary Phase (CSP) | Cellulose tris(4-chloro-3-methylphenylcarbamate) nih.gov | Acetonitrile/water (90:10, v/v) with 5 mM ammonium borate (pH 9.0) | Complete separation of three pairs of enantiomers achieved in under 30 minutes. |

| Chiral Mobile Phase Additive (CMPA) | WondaSil C18 (achiral) rsc.orgresearchgate.net | Methanol–water (45:55 v/v, pH 2.5) containing SBE-β-CD and PEG-20M | Rapid separation (within 16 minutes) achieved without a dedicated chiral column. |

Gas Chromatography (GC) Applications in Amlo-DP-2 Volatile Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While compounds like Amlodipine and its potential degradation products are generally non-volatile, GC can be applied under specific circumstances. This typically involves either analyzing for volatile impurities or converting the non-volatile analyte into a volatile derivative.

For the analysis of Amlodipine enantiomers, a sensitive enantioselective GC assay was developed that involved derivatization. nih.gov The enantiomers were converted into diastereomeric acyl derivatives using a chiral reagent, (+)-(S)-alpha-methoxy-alpha-trifluoromethylphenylacetyl chloride (Mosher's reagent), which allowed for their separation on a standard GC column and detection with a highly sensitive electron-capture detector. nih.gov This approach could be adapted for the stereoisomers of Amlo-DP-2, provided it has a suitable functional group for derivatization.

GC is also inherently suitable for the analysis of any volatile organic impurities that might be present in the Amlo-DP-2 sample. Techniques like headspace GC can be used to analyze for residual solvents or other volatile contaminants without interference from the non-volatile main compound.

Hyphenated Techniques for Comprehensive Amlo-DP-2 Profiling

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, offer enhanced specificity and sensitivity, making them indispensable for comprehensive chemical profiling. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Amlo-DP-2

LC-MS combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, making it the definitive tool for identifying and quantifying compounds in complex biological matrices. researchgate.net For the analysis of Amlodipine and its metabolites, LC-tandem mass spectrometry (LC-MS/MS) methods have been developed with very low limits of quantification. nih.govnih.gov

These methods often use a reversed-phase column for separation, followed by electrospray ionization (ESI) in the positive mode. nih.gov Quantification is achieved using multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition, providing exceptional selectivity and reducing matrix interference. nih.govresearchgate.net For example, the transition for Amlodipine is often m/z 409 → 238. nih.gov A similar specific transition could be determined for Amlo-DP-2. The sensitivity of these methods allows for quantification at the ng/mL or even pg/mL level, which is essential for pharmacokinetic studies. sciex.comsciex.com

Table 3: Representative LC-MS/MS Parameters This table summarizes typical conditions for LC-MS/MS analysis.

| Parameter | Condition 1 | Condition 2 |

| LC Column | C18 analytical column nih.gov | Luna C18 (150 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Not specified | Acetonitrile : 5 mM Ammonium Formate (80:20, v/v) researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode nih.govresearchgate.net | Electrospray Ionization (ESI), Positive Mode |

| MS Mode | Multiple Reaction Monitoring (MRM) nih.govresearchgate.net | Multiple Reaction Monitoring (MRM) |

| Example Transition (Amlodipine) | m/z 409 → 238 nih.gov | Not specified |

| Linear Range | 0.2 to 20.0 ng/mL nih.gov | 0.302–20.725 ng/mL researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Amlo-DP-2

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. It is a definitive method for identifying volatile and semi-volatile compounds. researchgate.net As with standalone GC, the application of GC-MS to a non-volatile compound like Amlo-DP-2 would likely require derivatization to increase its volatility and thermal stability. mdpi.com

In forensic studies, GC-MS has been used to identify and quantify Amlodipine in biological samples. researchgate.netnih.gov The analysis is typically performed on a capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., HP-5ms). researchgate.netresearchgate.net Electron impact (EI) is a common ionization method, which generates reproducible fragmentation patterns that can be used for structural elucidation and library matching. nih.gov This technique would be highly effective for confirming the identity of volatile derivatives of Amlo-DP-2 or for identifying unknown volatile impurities. researchgate.net The method can be validated to demonstrate linearity, selectivity, and precision, with limits of detection in biological tissues reported in the sub-μg/g range. nih.gov

LC-NMR Integration for Amlo-DP-2 Characterization

The definitive structural elucidation of process-related impurities and degradation products is a critical step in pharmaceutical development. For complex molecules like Amlo-DP-2, which is a degradation product of amlodipine, hyphenated analytical techniques are indispensable. The integration of Liquid Chromatography (LC) with Nuclear Magnetic Resonance (NMR) spectroscopy provides an exceptionally powerful tool for the unambiguous characterization of such compounds directly from complex mixtures, thereby obviating the need for laborious and time-consuming isolation processes.

In the characterization of Amlo-DP-2, the application of LC-NMR has been pivotal. Studies on stressed commercial amlodipine maleate (B1232345) tablets revealed the formation of two major degradation products, designated DP-1 and DP-2. While LC-MS was used to estimate the molecular formulas, LC-NMR was employed for the detailed structural analysis. Specifically, Heteronuclear Multiple Bond Coherence (HMBC) spectroscopy was applied to characterize Amlo-DP-2. The HMBC experiment detects long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular structure. Through this technique, key correlations were established that identified Amlo-DP-2 as an aspartic acid derivative of amlodipine.

To enhance the sensitivity of the LC-NMR analysis, techniques such as sample pre-concentration via column trapping are often employed. This method ensures that an adequate amount of the analyte is present in the NMR flow cell, which is necessary to obtain high-quality 2D-NMR signals for a low-level impurity like Amlo-DP-2. The successful application of LC-HMBC allowed for the complete and unambiguous structural determination of Amlo-DP-2 without its prior isolation.

Capillary Electrophoresis (CE) for Amlo-DP-2 Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes based on their charge, size, and frictional forces. It offers advantages such as high resolution, short analysis times, and minimal consumption of samples and reagents. CE has been extensively applied in the pharmaceutical industry for various applications, including the chiral separation of drug enantiomers.

Numerous studies have successfully developed and validated CE methods for the enantioseparation of amlodipine, the parent compound of Amlo-DP-2. scielo.brnih.gov These methods often employ cyclodextrins as chiral selectors in the background electrolyte to achieve baseline separation of the S-(-)-amlodipine and R-(+)-amlodipine enantiomers. scielo.brnih.gov Parameters such as buffer pH, type and concentration of chiral selector, applied voltage, and capillary temperature are optimized to achieve high efficiency and resolution. nih.gov

However, a review of the scientific literature indicates that while CE is well-established for the parent drug, its specific application for the separation and quantification of the degradation product Amlo-DP-2 has not been extensively reported. The development of a CE method for Amlo-DP-2 would represent a novel analytical approach. Such a method could offer a valuable alternative to liquid chromatography, potentially providing complementary selectivity and faster analysis times for monitoring the stability of amlodipine-containing formulations.

Validation Parameters for Amlo-DP-2 Analytical Methods

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. For quantifying a pharmaceutical impurity such as Amlo-DP-2, method validation is a regulatory requirement and ensures the reliability, quality, and consistency of the results. Validation is performed according to guidelines established by the International Council for Harmonisation (ICH), specifically guideline Q2(R1). The key parameters evaluated include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scirp.orgijcrt.org

Specificity and Selectivity in Amlo-DP-2 Detection

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of Amlo-DP-2, the method must be able to distinguish and separate it from the active pharmaceutical ingredient (amlodipine) and any other related substances or degradation products. scirp.org

This is typically demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. lcms.cz The analytical method, often a stability-indicating High-Performance Liquid Chromatography (HPLC) method, is then used to analyze these stressed samples. Specificity is confirmed if the peak corresponding to Amlo-DP-2 is well-resolved from all other peaks in the chromatogram. Peak purity analysis using a photodiode array (PDA) detector is a common tool to confirm that the analyte peak is spectrally homogeneous and not co-eluting with other impurities. scirp.orgscispace.com

Linearity, Accuracy, and Precision in Amlo-DP-2 Quantification

Linearity, accuracy, and precision are fundamental parameters for validating the quantitative performance of an analytical method for Amlo-DP-2.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. It is typically evaluated by analyzing a series of solutions with known concentrations of Amlo-DP-2 and performing a linear regression analysis of the response versus concentration. The correlation coefficient (r) or coefficient of determination (r²) is expected to be close to 1. scirp.orgscirp.org

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of Amlo-DP-2 is spiked into a sample matrix (e.g., a placebo formulation) at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage of the analyte recovered is then calculated. scirp.org

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision), which assesses precision over a short time with the same analyst and equipment, and intermediate precision, which assesses variations within the same laboratory (e.g., different days, analysts, or equipment). Precision is reported as the relative standard deviation (%RSD) of the results. scirp.org

Table 1: Representative Validation Parameters for Amlo-DP-2 Quantification

| Parameter | Specification | Typical Result |

|---|---|---|

| Linearity Range | LOQ to 150% of specification limit | 0.05 - 2.0 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% |

| Precision (% RSD) | ||

| - Repeatability (n=6) | ≤ 5.0% | 1.2% |

This table presents typical data synthesized from validation studies of related substances in amlodipine formulations. scirp.orgscirp.org

Limit of Detection (LOD) and Limit of Quantification (LOQ) for Amlo-DP-2

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method for Amlo-DP-2.

Limit of Detection (LOD) is the lowest concentration of Amlo-DP-2 in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy.

Limit of Quantification (LOQ) is the lowest concentration of Amlo-DP-2 that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is a critical parameter for methods used to control impurities, as the quantification limit must be at or below the reporting threshold for the impurity. scirp.org

These values are commonly determined based on the signal-to-noise ratio (S/N) of the analytical response, where the LOD is typically established at an S/N ratio of 3:1 and the LOQ at an S/N ratio of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. scirp.org

Table 2: Typical Sensitivity Parameters for Amlo-DP-2 Analysis

| Parameter | Method of Determination | Typical Value (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.06 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | 0.18 |

Values are representative of HPLC methods developed for amlodipine impurities. researchgate.net

Automation and High-Throughput Screening for Amlo-DP-2 Analysis

In modern pharmaceutical analysis, automation and high-throughput screening (HTS) are employed to increase efficiency, reduce manual error, and accelerate development timelines. The analysis of Amlo-DP-2, particularly during forced degradation studies and routine quality control, can benefit significantly from these technologies.

Forced degradation studies involve exposing the drug substance to numerous stress conditions to understand its stability profile and identify potential degradation products. HTS platforms, often utilizing 96-well plates and robotic liquid handling systems, allow for the parallel execution of hundreds of these experiments. This miniaturized approach drastically reduces the consumption of the drug substance and reagents while rapidly generating a comprehensive map of degradation pathways under various pH, temperature, and oxidative conditions. The resulting samples can be automatically prepared and injected into an analytical system, such as a UHPLC, for rapid analysis.

The large volume of data generated from HTS is managed by sophisticated software that automates data acquisition, processing, and analysis. This allows researchers to quickly identify conditions under which Amlo-DP-2 is formed and to monitor its concentration across the experimental design space. By automating these repetitive tasks, analytical scientists can focus on data interpretation and problem-solving, ultimately leading to a more efficient and thorough characterization of a drug's stability profile.

Computational and Theoretical Investigations of Amlo Dp 2

Quantum Chemical Studies on the Electronic Structure of Amlo-DP-2

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of Amlo-DP-2. These calculations can reveal the distribution of electrons within the molecule, which governs its reactivity, stability, and intermolecular interactions.

Key parameters derived from quantum chemical calculations for Amlo-DP-2 would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output of these studies. The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For Amlo-DP-2, the MEP would likely show negative potential around the oxygen atoms of the carboxylate groups and the nitrogen atom, indicating sites susceptible to electrophilic attack. Positive potential would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis can also be performed to investigate charge transfer interactions within the molecule, providing a deeper understanding of the delocalization of electron density and the stability arising from these interactions.

Table 1: Illustrative Quantum Chemical Parameters for Amlo-DP-2 (Calculated using DFT) Note: These are representative values and would be determined from specific DFT calculations.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Molecular polarity |

Molecular Modeling and Conformation Analysis of Amlo-DP-2

The three-dimensional structure and conformational flexibility of Amlo-DP-2 are crucial for its biological and chemical properties. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

The results of a conformational search would typically yield several low-energy structures. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is essential for accurately predicting spectroscopic parameters and understanding how the molecule might interact with its environment.

Prediction of Spectroscopic Parameters for Amlo-DP-2

Computational methods can predict various spectroscopic parameters for Amlo-DP-2, which can aid in its identification and characterization.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. By calculating the ¹H and ¹³C NMR chemical shifts for a proposed structure of Amlo-DP-2 and comparing them with experimental data, the structural assignment can be confirmed.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard approach for predicting NMR chemical shifts. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). Calculations are typically performed on the lowest energy conformers, and the predicted shifts are averaged based on their Boltzmann populations.

Table 2: Illustrative Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for Key Carbons in Amlo-DP-2 Note: These are representative values.

| Carbon Atom | Experimental Shift (ppm) | Predicted Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O (Ester) | 167.2 | 166.8 | 0.4 |

| C-Cl (Aromatic) | 133.5 | 134.0 | -0.5 |

| C (Fused Ring Junction) | 103.8 | 104.2 | -0.4 |

| CH3 | 18.5 | 18.9 | -0.4 |

Computational methods can also predict the vibrational frequencies and intensities that correspond to the peaks in an infrared (IR) spectrum. These calculations are typically performed at the same level of theory as the geometry optimization. The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other effects. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experimental data.

The predicted IR spectrum can be used to assign the vibrational modes to the observed experimental peaks. For Amlo-DP-2, characteristic vibrational modes would include the C=O stretching of the ester groups, C-O and C-N stretching vibrations, and various C-H bending and stretching modes of the aromatic and aliphatic parts of the molecule.

Reaction Pathway Simulations for Amlo-DP-2 Formation and Degradation

Understanding the formation and potential further degradation of Amlo-DP-2 is critical for controlling its presence in pharmaceutical products. Computational chemistry can be used to simulate the reaction pathways for these processes. In the case of the acid-catalyzed degradation of Amlodipine (B1666008) to form a related impurity, computational studies have been used to postulate and confirm the reaction mechanism. nih.gov

For the formation of Amlo-DP-2, theoretical calculations can be used to model the transition states and intermediates along the proposed reaction coordinate. By calculating the activation energies for different potential pathways, the most likely mechanism can be identified. These simulations can elucidate the role of catalysts, such as acid or base, and the influence of the solvent on the reaction rate and outcome.

Molecular Dynamics Simulations for Amlo-DP-2 Stability and Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of Amlo-DP-2 over time, offering insights into its conformational stability and interactions with its environment. In an MD simulation, the classical equations of motion are solved for all atoms in the system, which typically includes the molecule of interest and a solvent, such as water.

MD simulations can also be used to study the interactions between Amlo-DP-2 and other molecules, such as excipients in a pharmaceutical formulation or biological macromolecules. These simulations can provide a detailed picture of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern these associations.

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Name | Chemical Name |

|---|---|

| Amlo-DP-2 | 9-Ethyl 7-Methyl 8-(2-Chlorophenyl)-6-methyl-3,4,8,9-tetrahydropyrido[2,1-c] researchgate.netde-code.co.inoxazine-7,9-dicarboxylate |

| Amlodipine | 3-ethyl 5-methyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

Quality Control and Regulatory Implications of Amlo Dp 2 As a Pharmaceutical Impurity

Global Regulatory Guidelines on Pharmaceutical Impurities

The control of pharmaceutical impurities is governed by a harmonized set of global guidelines, primarily developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These guidelines provide a scientific and risk-based framework for the control of impurities in new drug substances and new drug products. biotech-spain.cominnayatcro.com The principal documents governing impurities such as Amlo-DP-2 are ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products). europa.eugmp-compliance.org

These guidelines classify impurities based on their origin and chemical nature into organic impurities, inorganic impurities, and residual solvents. jpionline.orggmp-compliance.org Amlo-DP-2 falls under the category of organic impurities, which can arise during the manufacturing process or during the storage of the drug substance or product. jpionline.org Organic impurities can be further classified as starting materials, by-products, intermediates, and degradation products. jpionline.org

A cornerstone of the ICH guidelines is the establishment of thresholds for reporting, identification, and qualification of impurities. biotech-spain.com These thresholds are based on the maximum daily dose (MDD) of the drug and are designed to ensure patient safety. ich.orgfda.gov

Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level at or above which the structure of an impurity must be confirmed.

Qualification Threshold: The level at or above which an impurity's biological safety must be established. europa.eu

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.orgfda.gov If an impurity's level exceeds the qualification threshold, its safety must be justified through data from clinical or non-clinical safety studies. ich.org

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

These guidelines ensure a harmonized approach to impurity control, facilitating global drug approval and maintaining consistent product quality and safety across different markets. biotech-spain.cominnayatcro.com

Development of Impurity Specifications for Amlo-DP-2

A specification is a set of criteria to which a drug substance or drug product must conform to be considered acceptable for its intended use. For impurities like Amlo-DP-2, the specification includes a list of identified impurities and an acceptance criterion (a numerical limit) for each. ich.org

The development of a specification for Amlo-DP-2 follows a logical process guided by regulatory principles and analytical data:

Identification: The impurity is first detected and its structure is elucidated using advanced analytical techniques. This is necessary if its level exceeds the identification threshold defined by ICH. ich.org

Listing in Specification: Stability and batch analysis data are used to predict which impurities are likely to occur in the commercial product. europa.eu If Amlo-DP-2 is consistently observed, it should be listed as a "specified impurity" in the amlodipine (B1666008) specification. europa.eu

Setting Acceptance Criteria: The acceptance criterion for Amlo-DP-2 is established based on data from batches used in safety and clinical studies. fda.gov The level must not exceed the qualification threshold unless higher levels have been adequately qualified. ich.orgeuropa.eu Pharmacopoeial monographs, such as those from the United States Pharmacopeia (USP), often provide established limits for specified impurities, which serve as a benchmark. uspnf.comceon.rs For example, the USP monograph for Amlodipine Besylate Tablets sets specific limits for known related compounds. uspnf.com

| Name | Relative Retention Time | Acceptance Criteria (NMT %) |

|---|---|---|

| Amlodipine related compound A | 0.50 | 1.0% |

| Amlodipine lactose (B1674315) adduct | 0.80 | 0.5% |

| Amlodipine glucose/galactose adduct | 0.90 | 0.5% |

| Any other individual unspecified degradation impurity | - | 0.20% |

*NMT: Not More Than. This table is illustrative; the specification for a specific product would list Amlo-DP-2 with its own acceptance criterion.

The final specification for Amlo-DP-2 represents a critical quality standard that ensures the consistency and safety of amlodipine formulations.

Analytical Method Transfer and Harmonization for Amlo-DP-2

Once a robust analytical method for detecting and quantifying Amlo-DP-2 is developed and validated, it often needs to be transferred to other laboratories, such as a quality control lab at a manufacturing site or a contract research organization. contractpharma.com Analytical Method Transfer (AMT) is a documented process that qualifies a receiving laboratory to use an analytical test procedure. contractpharma.com

The successful transfer of the analytical method for Amlo-DP-2 is crucial for ensuring consistent product quality across different sites. The process involves two main parties: the Sending Unit (SU), which is the originating laboratory, and the Receiving Unit (RU), which is the laboratory being qualified. contractpharma.com

Key steps and considerations for a successful AMT include:

Developing a Transfer Plan: A detailed protocol is established, outlining the scope, procedures, samples to be tested, and pre-defined acceptance criteria. contractpharma.com

Communication and Training: Open communication between the SU and RU is vital. The SU may provide training to the RU analysts to ensure they understand the nuances of the procedure, which is especially important for complex methods. contractpharma.com

Comparative Testing: Both laboratories test the same batches of amlodipine, and the results are compared. The acceptance criteria typically focus on the variability and comparability of results between the two labs.

Validation and Documentation: The analytical procedure must be fully validated according to ICH Q2(R1) guidelines, covering parameters like specificity, accuracy, precision, linearity, and robustness. fda.govscirp.org The AMT process itself must be thoroughly documented to meet cGMP requirements. contractpharma.com

Harmonization of the analytical method across all testing sites ensures that the impurity profile of amlodipine, including the levels of Amlo-DP-2, is monitored with the same degree of accuracy and precision, regardless of where the testing is performed. This is fundamental to a global quality system.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Precision (Repeatability) | Analysis of multiple preparations of the same sample by the RU. | Relative Standard Deviation (RSD) of the results should be within a pre-defined limit (e.g., ≤ 10%). |

| Intermediate Precision | Analysis performed by different analysts, on different days, or with different equipment within the RU. | Overall RSD should meet the pre-defined limit. |

| Accuracy/Comparability | Comparison of mean results between the SU and RU for the same batch. | The difference between the mean results of the two labs should not be statistically significant or should be within a specified range. |

| Specificity | Ensuring the method can unequivocally assess Amlo-DP-2 in the presence of other components (e.g., amlodipine, other impurities). | Peak purity analysis should confirm no co-elution. Resolution between Amlo-DP-2 and adjacent peaks must be adequate (e.g., >1.5). |

| Limit of Quantitation (LOQ) | Verification that the RU can reliably quantify Amlo-DP-2 at the reporting threshold. | Signal-to-noise ratio should be adequate (e.g., ≥ 10); precision and accuracy at the LOQ should be acceptable. |

Future Perspectives and Emerging Research Avenues for Amlo Dp 2 Studies

Advancements in Micro-Separation and Miniaturized Analytical Devices for Amlo-DP-2

The pursuit of faster, more efficient, and environmentally friendly analytical methods has led to the development of micro-separation techniques and miniaturized "lab-on-a-chip" (LOC) devices. These technologies offer significant advantages over conventional methods like High-Performance Liquid Chromatography (HPLC) for the analysis of Amlo-DP-2.

Capillary Electrophoresis (CE) is a powerful micro-separation technique with high separation efficiency and low consumption of samples and reagents. researchgate.net Its unique separation mechanism, based on the migration of ions in an electric field, makes it an excellent alternative to chromatography. mdpi.com CE has been successfully applied to the chiral separation of amlodipine (B1666008) enantiomers and for the simultaneous determination of amlodipine and other drugs in combination formulations. scielo.brresearchgate.net This demonstrates its capability to resolve complex mixtures, a crucial requirement for separating the parent drug from its various degradation products, including Amlo-DP-2. The development of a CE method coupled with a diode array detector (DAD) has shown specificity in separating amlodipine from its main degradation products under various stress conditions. researchgate.net

Lab-on-a-chip (LOC) devices integrate one or several laboratory functions onto a single chip of only millimeters to a few square centimeters in size. A highly sensitive and rapid LOC method using a peroxyoxalate chemiluminescence (CL) system has been developed for the determination of amlodipine in biological fluids. nih.govelsevierpure.com While this application focused on the parent drug, the underlying technology can be adapted for impurity profiling. Such miniaturized systems drastically reduce analysis time and reagent volume, aligning with the principles of green chemistry. The potential to combine the high sensitivity of chemiluminescence detection with the separation power of microfluidics on a single chip presents a promising avenue for the rapid, on-site detection and quantification of Amlo-DP-2.

Table 1: Comparison of Analytical Techniques for Amlo-DP-2 Analysis

| Feature | Conventional HPLC | Capillary Electrophoresis (CE) | Lab-on-a-Chip (LOC) |

| Principle | Partitioning between stationary and mobile phases | Differential migration in an electric field mdpi.com | Integrated microfluidic operations nih.gov |

| Sample Volume | Microliters (µL) | Nanoliters (nL) | Nanoliters (nL) to Picoliters (pL) |

| Solvent Consumption | High (mL/min) | Very Low (µL/min) | Extremely Low |

| Analysis Time | 15-40 minutes ceon.rsnih.gov | < 10 minutes scielo.br | Seconds to minutes |

| Separation Efficiency | High | Very High | High, design-dependent |

| Cost | High initial and running cost | Lower running cost | Potentially low for mass production |

Application of Artificial Intelligence and Machine Learning in Amlo-DP-2 Research

Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize pharmaceutical development, including the management of impurities. mdpi.com These computational tools can analyze vast datasets to identify patterns, predict outcomes, and optimize processes in ways that are beyond human capability. mdpi.com For Amlo-DP-2 research, AI and ML can be applied in several key areas.

One major application is in predictive modeling. ML algorithms can be trained on data from forced degradation studies and long-term stability trials to predict the rate of Amlo-DP-2 formation under various conditions of temperature, humidity, light, and pH. lcms.cz This would enable the proactive design of more stable drug formulations. AI can also enhance the analysis of complex analytical data. For instance, AI can be used to automate the detection and quantification of impurity peaks in chromatograms, reducing the potential for human error and increasing throughput.

Green Chemistry Approaches to Amlo-DP-2 Synthesis and Analysis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical analysis and synthesis. mdpi.comnih.gov This is particularly relevant for routine quality control, where large volumes of solvents are consumed over a product's lifecycle.

In the context of Amlo-DP-2 analysis, significant progress has been made in developing "green" HPLC methods. ceon.rsresearchgate.netceon.rs Conventional methods for amlodipine impurity profiling often use hazardous solvents like acetonitrile (B52724) and methanol. ceon.rs Researchers have successfully developed and validated robust ethanol-based RP-HPLC methods. ceon.rsceon.rsbohrium.com These methods use a mobile phase containing ethanol, a much more environmentally benign solvent, without compromising the separation of amlodipine from its specified impurities. ceon.rsresearchgate.net The greenness of these methods has been confirmed using metrics like the Analytical Eco-scale and AGREE, demonstrating their suitability for routine analysis. ceon.rsceon.rs

For the synthesis of Amlo-DP-2 as a reference standard, green chemistry principles can also be applied. This could involve using safer solvents, employing microwave-assisted synthesis to reduce reaction times and energy consumption, and designing synthetic routes that minimize waste. nih.govnih.gov Microwave irradiation, for example, is recognized as an economic, efficient, and clean heating source that can accelerate organic synthesis. nih.gov

Table 2: Comparison of Conventional vs. Green HPLC Method for Amlodipine Impurity Analysis

| Parameter | Conventional HPLC Method | Green RP-HPLC Method |

| Mobile Phase Solvents | Acetonitrile, Methanol ceon.rs | Ethanol, Water ceon.rsceon.rs |

| Environmental Hazard | High (toxic, flammable) | Low (less toxic, renewable) |

| Run Time | ~40 minutes ceon.rs | ~15-40 minutes researchgate.net |

| Separation Achieved | Good separation of impurities | Good separation of specified impurities (e.g., Impurity D, F) ceon.rsceon.rs |

| Greenness Score | Low | High (confirmed by AGREE metrics) ceon.rs |

In-silico Design of Degradation-Resistant Amlodipine Formulations to Mitigate Amlo-DP-2 Formation

In-silico, or computational, approaches are powerful tools for designing new drugs and optimizing formulations. nih.gov While much research has focused on designing new amlodipine bio-isosteres with enhanced therapeutic activity, the same techniques can be repurposed to enhance drug product stability and minimize the formation of degradation products like Amlo-DP-2. nih.govresearchgate.netjapsonline.comrsc.org

Molecular modeling and docking studies can simulate the interactions between amlodipine and various pharmaceutical excipients at the atomic level. This allows formulators to identify excipients that may promote degradation through chemical interaction with "soft spots" in the amlodipine molecule. ulisboa.pt By screening excipients computationally, it is possible to select those that have the most stable interactions with amlodipine, thereby creating an inherently more stable formulation.